molecular formula C30H50O9 B142602 3-Glucosido-chenodeoxycholic acid CAS No. 139026-50-9

3-Glucosido-chenodeoxycholic acid

Cat. No. B142602
M. Wt: 554.7 g/mol
InChI Key: QRLIJDGVRXVHQD-CYIRBYAUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Glucosido-chenodeoxycholic acid (3GCDCA) is a bile acid derivative that has been gaining attention in scientific research due to its potential therapeutic properties. It is a conjugate of chenodeoxycholic acid and glucose, which can be synthesized through various methods. In

Mechanism Of Action

The mechanism of action of 3-Glucosido-chenodeoxycholic acid is not fully understood, but it is believed to involve the activation of various signaling pathways and the modulation of gene expression. 3-Glucosido-chenodeoxycholic acid has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in energy metabolism and glucose homeostasis. It has also been shown to modulate the expression of genes involved in cell proliferation, apoptosis, and inflammation.

Biochemical And Physiological Effects

3-Glucosido-chenodeoxycholic acid has several biochemical and physiological effects, including the regulation of lipid metabolism, glucose metabolism, and inflammation. It has been shown to reduce the levels of triglycerides and cholesterol in the blood, as well as improve glucose tolerance and insulin sensitivity. It also has anti-inflammatory properties, which may contribute to its therapeutic effects in various diseases.

Advantages And Limitations For Lab Experiments

One advantage of using 3-Glucosido-chenodeoxycholic acid in lab experiments is its potential therapeutic properties in various fields, which may lead to the development of new treatments for diseases. Another advantage is its relatively low toxicity, which makes it a safe compound to work with. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic effects. Another limitation is the difficulty in synthesizing 3-Glucosido-chenodeoxycholic acid, which may limit its availability for research.

Future Directions

There are several future directions for research on 3-Glucosido-chenodeoxycholic acid, including the optimization of its synthesis method, the elucidation of its mechanism of action, and the development of new therapeutic applications. One potential direction is the use of 3-Glucosido-chenodeoxycholic acid as a therapeutic agent for cancer, diabetes, and liver disease. Another potential direction is the use of 3-Glucosido-chenodeoxycholic acid as a tool for studying the regulation of lipid and glucose metabolism. Overall, the potential therapeutic properties of 3-Glucosido-chenodeoxycholic acid make it a promising compound for future research.

Synthesis Methods

There are several methods for synthesizing 3-Glucosido-chenodeoxycholic acid, including chemical synthesis, enzymatic synthesis, and microbial synthesis. Chemical synthesis involves the reaction of chenodeoxycholic acid with glucose in the presence of a catalyst. Enzymatic synthesis involves the use of enzymes to catalyze the reaction between chenodeoxycholic acid and glucose. Microbial synthesis involves the use of microorganisms to produce 3-Glucosido-chenodeoxycholic acid through fermentation.

Scientific Research Applications

3-Glucosido-chenodeoxycholic acid has been studied for its potential therapeutic properties in various fields, including cancer, diabetes, and liver disease. In cancer research, 3-Glucosido-chenodeoxycholic acid has been shown to inhibit the growth of cancer cells and induce apoptosis. In diabetes research, 3-Glucosido-chenodeoxycholic acid has been shown to improve glucose metabolism and insulin sensitivity. In liver disease research, 3-Glucosido-chenodeoxycholic acid has been shown to protect against liver damage and promote liver regeneration.

properties

CAS RN

139026-50-9

Product Name

3-Glucosido-chenodeoxycholic acid

Molecular Formula

C30H50O9

Molecular Weight

554.7 g/mol

IUPAC Name

(4R)-4-[(3R,5R,7S,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

InChI

InChI=1S/C30H50O9/c1-15(4-7-23(33)34)18-5-6-19-24-20(9-11-30(18,19)3)29(2)10-8-17(12-16(29)13-21(24)32)38-28-27(37)26(36)25(35)22(14-31)39-28/h15-22,24-28,31-32,35-37H,4-14H2,1-3H3,(H,33,34)/t15-,16+,17-,18-,19+,20+,21+,22-,24+,25-,26+,27-,28-,29+,30-/m1/s1

InChI Key

QRLIJDGVRXVHQD-CYIRBYAUSA-N

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)O)C

SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)O)C)O)C

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)O)C)O)C

Other CAS RN

139026-50-9

synonyms

3-Glc-chenodeoxycholic acid
3-glucosido-chenodeoxycholic acid

Origin of Product

United States

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